3-methyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
Description
3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo-thiazepine core. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C14H12F3N3OS |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C14H12F3N3OS/c1-7-11-12(22-6-10(21)18-13(11)20-19-7)8-2-4-9(5-3-8)14(15,16)17/h2-5,12H,6H2,1H3,(H2,18,19,20,21) |
InChI Key |
NTXYNGYXJFMAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Thiazepine Ring: The pyrazole intermediate is then reacted with a thioamide to form the thiazepine ring.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include trifluoromethyl phenyl sulfone and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and carboxylic acids, while reduction can produce alcohols and amines .
Scientific Research Applications
3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group attached to a benzylamine structure.
Methyl 3-(trifluoromethyl)phenylacetate: A compound with a trifluoromethyl group attached to a phenylacetate structure.
4-(trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness
The uniqueness of 3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its complex structure, which combines a pyrazolo-thiazepine core with a trifluoromethyl phenyl group. This combination imparts the compound with distinct chemical and biological properties that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
